Product packaging for Acetic acid;benzo[a]anthracene-3,4-diol(Cat. No.:CAS No. 671780-76-0)

Acetic acid;benzo[a]anthracene-3,4-diol

Cat. No.: B12521171
CAS No.: 671780-76-0
M. Wt: 380.4 g/mol
InChI Key: YGQXACQPDJEJLQ-UHFFFAOYSA-N
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Description

Acetic acid;benzo[a]anthracene-3,4-diol is a chemical of significant interest in toxicology and cancer research for investigating the metabolic activation pathways of polycyclic aromatic hydrocarbons (PAHs). Benzo[a]anthracene-3,4-dihydrodiol is a critical proximate carcinogen, and its derivatives are studied to understand their conversion into ultimate carcinogenic metabolites . This compound is associated with the bay-region diol epoxide theory of carcinogenicity, where metabolism, often by cytochrome P450 enzymes, can lead to the formation of highly reactive diol-epoxide intermediates . These intermediates, such as benz[a]anthracene-3,4-diol-1,2-epoxide, are capable of binding to DNA, causing genotoxic effects and initiating carcinogenesis . Research using this compound is vital for elucidating the mechanisms of PAH-induced toxicity and mutagenicity, particularly in models studying liver metabolism and skin tumor initiation . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O6 B12521171 Acetic acid;benzo[a]anthracene-3,4-diol CAS No. 671780-76-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

671780-76-0

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

acetic acid;benzo[a]anthracene-3,4-diol

InChI

InChI=1S/C18H12O2.2C2H4O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14;2*1-2(3)4/h1-10,19-20H;2*1H3,(H,3,4)

InChI Key

YGQXACQPDJEJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4O)O

Origin of Product

United States

Molecular Mechanisms of Dna Interaction and Adduct Formation by Benzo a Anthracene Diol Metabolites

Ultimate Carcinogenic Metabolite Formation: Bay-Region Diol-Epoxides

The metabolic activation of benz[a]anthracene (BA) culminates in the formation of highly reactive diol epoxides. This multi-step enzymatic process transforms the relatively inert parent hydrocarbon into a potent genotoxic agent.

Specificity of Benzo[a]anthracene-3,4-diol-1,2-epoxide as a Reactive Intermediate

The metabolic pathway to the ultimate carcinogen involves the formation of a dihydrodiol, which is then further epoxidized. For benz[a]anthracene, the BA 3,4-dihydrodiol is a critical precursor. nih.gov Subsequent epoxidation of the 1,2-double bond in the bay region of BA 3,4-dihydrodiol leads to the formation of benz[a]anthracene-3,4-diol-1,2-epoxide (BADE). nih.govresearchgate.net This specific metabolite is considered an ultimate carcinogen, exhibiting significantly higher mutagenic and cytotoxic activity compared to its parent compound and other diol epoxide isomers. researchgate.netwikipedia.org

The exceptional reactivity of bay-region epoxides is a cornerstone of the "bay-region" theory, which posits that epoxides formed in the sterically hindered bay region of a PAH are highly carcinogenic. nih.gov Studies have shown that the two diastereomeric 1,2-epoxides of the trans-3,4-dihydrodiol of benz[a]anthracene are substantially more mutagenic to both bacterial and mammalian cells than other diol epoxide isomers, such as the 8,9-diol-10,11-epoxides. wikipedia.org This high activity supports the hypothesis that bay-region epoxides on saturated, angular benzo-rings are the ultimate carcinogenic forms of unsubstituted PAHs. wikipedia.org

Carbocation Formation and Electrophilic Reactivity of Diol-Epoxides

The high electrophilicity of diol epoxides is the chemical basis for their reactivity towards DNA. The epoxide ring is strained and susceptible to opening, a process that is often acid-catalyzed. This ring-opening generates a highly reactive benzylic carbocation at the C1 position. nih.gov Computational studies show that O-protonation of the 1,2-epoxides in the bay region leads to the formation of these carbocations in energetically favorable, barrierless processes. nih.govnih.gov

Once formed, the positive charge on the carbocation is delocalized throughout the π-system of the aromatic structure. nih.gov This delocalized carbocation is a potent electrophile that readily attacks nucleophilic sites on DNA bases. nih.gov The formation of this carbocation is considered a critical step in the mechanism by which PAHs alkylate DNA, leading to the formation of covalent adducts that can trigger mutations and cancer. nih.govwikipedia.org The stability and reactivity of these carbocations are key determinants of the carcinogenic potential of the parent PAH. wikipedia.org

Covalent DNA Adduct Characterization

The interaction between the electrophilic diol-epoxide metabolites and DNA results in the formation of covalent adducts. The characterization of these adducts provides insight into the mechanisms of mutagenesis and carcinogenesis.

Formation of Stable Covalent Adducts with Deoxyguanosine (dG) and Deoxyadenosine (B7792050) (dA)

The bay-region diol epoxides of benz[a]anthracene react with DNA to form stable covalent adducts, primarily with the purine (B94841) bases deoxyguanosine (dG) and deoxyadenosine (dA). The reaction occurs via the nucleophilic attack of the exocyclic amino groups of these bases on the electrophilic carbocation generated from the diol epoxide.

Studies on hamster embryo cells treated with benz[a]anthracene have shown that the bay-region diol-epoxide, anti-BA-3,4-diol-1,2-oxide, reacts predominantly with deoxyguanosine in DNA. Other research has confirmed that diol epoxides from PAHs like benzo[a]pyrene (B130552), a compound structurally related to benz[a]anthracene, form covalent adducts with both dG and dA. The formation of these bulky adducts distorts the DNA double helix, which can interfere with critical cellular processes like transcription and replication.

Table 1: Major DNA Adducts Formed by Benz[a]anthracene Diol Epoxides
ReactantTarget NucleobaseNature of AdductSignificance
anti-Benz[a]anthracene-3,4-diol-1,2-epoxideDeoxyguanosine (dG)Stable, covalent adduct at the N2 positionMajor adduct found in various experimental systems.
Benz[a]anthracene Diol EpoxidesDeoxyadenosine (dA)Stable, covalent adductAlso a significant target, though often less frequent than dG adducts.

Site and Stereochemistry of Adduct Formation within DNA Duplexes

The precise location and three-dimensional structure (stereochemistry) of DNA adducts are critical factors influencing their biological consequences. The diol epoxides of benz[a]anthracene exist as different stereoisomers (e.g., syn and anti diastereomers), which exhibit different reactivities and form adducts with distinct conformations.

The anti-BADE diastereomer, which is more tumorigenic, tends to form covalent adducts that adopt a conformation where the bulky hydrocarbon portion is positioned in the minor groove of the DNA, tilted relative to the helix axis. In contrast, the less tumorigenic syn-BADE forms adducts that are primarily quasi-intercalative, meaning the hydrocarbon nestles between the base pairs. This difference in adduct conformation, dictated by the initial stereochemistry of the diol epoxide, appears to be a significant factor in determining the mutagenic and tumorigenic potential of PAHs. The orientation of the adduct within the DNA helix can profoundly affect the efficiency and fidelity of DNA repair and replication processes.

Table 2: Stereochemistry and Conformation of Benz[a]anthracene Diol Epoxide (BADE) DNA Adducts
DiastereomerTumorigenicityPredominant Covalent Adduct ConformationReference
anti-BADEHighSite II: Tilted orientation in the DNA minor groove
syn-BADELowSite I: Quasi-intercalative

Mechanisms of Depurinating DNA Adduct Formation

In addition to forming stable covalent adducts, some carcinogenic metabolites can form unstable adducts that lead to the loss of the purine base (guanine or adenine) from the DNA backbone. This process, known as depurination, creates an apurinic/apyrimidinic (AP) site. These AP sites are non-coding lesions and, if not repaired correctly, can lead to the insertion of an incorrect base during DNA replication, resulting in a mutation. nih.gov

Research on DNA Replication and Repair Processes in the Presence of Adducts

The covalent binding of benzo[a]anthracene diol epoxide metabolites to DNA forms bulky adducts that disrupt the normal processes of DNA replication and repair. The cellular machinery must then contend with these lesions to maintain genomic integrity, often employing specialized mechanisms that can be error-prone.

Translesion Synthesis (TLS) Across Benzo[a]anthracene Diol-Epoxide Adducts

When a high-fidelity replicative DNA polymerase encounters a bulky DNA adduct, such as those formed by benzo[a]anthracene diol epoxide, it typically stalls. nih.gov To overcome this blockage and complete replication, cells utilize a DNA damage tolerance mechanism known as translesion synthesis (TLS). nih.gov This process involves switching from a high-fidelity polymerase to a specialized, low-fidelity TLS polymerase capable of replicating across the damaged template strand. nih.govnih.gov

TLS is a two-step process: first, a TLS polymerase incorporates a nucleotide opposite the DNA adduct, and second, it extends the DNA strand from that newly incorporated base. nih.gov The Y-family of DNA polymerases plays a crucial role in this process. nih.gov For instance, in vitro studies on adducts from similar polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene have shown that specific TLS polymerases are preferentially recruited to bypass certain types of lesions. nih.gov DNA polymerase kappa (Pol κ), for example, is noted for its role in bypassing benzo[a]pyrene diol epoxide (BPDE) adducts, while polymerase eta (Pol η) is more efficient at bypassing other types of damage, such as cisplatin (B142131) adducts. nih.gov The bypass of these adducts by TLS polymerases is often mutagenic, as the polymerase may insert an incorrect nucleotide opposite the lesion. nih.gov For example, studies with benzo[a]pyrene diol epoxide-dG adducts have shown that human DNA polymerase iota (Pol ι) is strongly blocked and exhibits a high frequency of base misincorporations. nih.gov

Table 1: Key TLS Polymerases and their Role in Bypassing PAH-DNA Adducts

Polymerase Family Function in TLS Fidelity Observations with PAH Adducts
Pol η (Eta) Y-Family Inserter/Extender Low; prone to errors but can be accurate for certain lesions (e.g., thymine (B56734) dimers) Less efficient in bypassing BPDE-dG adducts compared to Pol κ. nih.gov
Pol ι (Iota) Y-Family Inserter Low; highly error-prone Strongly blocked by benzo[a]pyrene diol epoxide (BPDE)-dG adducts, leading to frequent misincorporations. nih.gov

| Pol κ (Kappa) | Y-Family | Inserter/Extender | Low; error-prone | Preferentially recruited to bypass BPDE-DNA adducts. nih.gov |

Influence of DNA Adducts on Fidelity of DNA Polymerases in vitro

The formation of DNA adducts by metabolites of benzo[a]anthracene presents a significant challenge to the fidelity of DNA replication. High-fidelity (HiFi) DNA polymerases, such as Pol δ and Pol ε, are responsible for the bulk of genomic replication and possess a 3' to 5' exonuclease (proofreading) activity that ensures accuracy. nih.govwmich.edu However, the structural distortion caused by a bulky adduct in the DNA template forces these polymerases to stall. nih.gov

The recruitment of TLS polymerases to bypass the lesion comes at the cost of fidelity. nih.gov These specialized polymerases lack a proofreading domain and have a more open active site, allowing them to accommodate the distorted DNA structure. wmich.edu This flexibility, however, also results in a higher error rate during nucleotide incorporation. nih.gov The specific type of adduct, its stereochemistry, and its position in the DNA sequence can influence which nucleotide is inserted opposite the lesion. wayne.edu For example, in vitro replication studies using templates containing adducts from other carcinogens have demonstrated that errors originate from mispairing between the incoming dNTP and the adducted base. researchgate.net The covalent binding of the carcinogen can result in the termination of DNA synthesis or the insertion of a non-complementary base, leading to a mutation. wmich.edu

Table 2: Comparison of Polymerase Fidelity at DNA Adducts

Polymerase Type Key Enzymes Proofreading (3'-5' Exonuclease) Fidelity Action at Adduct Site Consequence
High-Fidelity (HiFi) Pol δ, Pol ε Yes High Stalls Replication fork collapse if not resolved. nih.gov

| Translesion Synthesis (TLS) | Pol η, Pol ι, Pol κ | No | Low | Bypasses lesion | High potential for mutagenesis. nih.gov |

Activation of DNA Damage Response Pathways in Experimental Systems

The presence of benzo[a]anthracene-derived DNA adducts and associated oxidative damage triggers a complex signaling network known as the DNA Damage Response (DDR). mdpi.com This network is essential for maintaining genomic stability by coordinating cell cycle progression, DNA repair, and, if the damage is too severe, apoptosis. scielo.br

Metabolism of benzo[a]anthracene, specifically involving compounds like benz[a]anthracene-trans-3,4-dihydrodiol, can lead to the generation of reactive oxygen species (ROS) and oxidative DNA damage. nih.gov A common oxidative lesion is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govnih.gov The detection of DNA lesions, including both bulky adducts and oxidative damage, activates sensor kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). scielo.br

Once activated, ATM and ATR phosphorylate a cascade of downstream targets. scielo.br Key among these are the checkpoint kinases Chk1 and Chk2, which in turn phosphorylate effector proteins to halt the cell cycle, allowing time for repair. scielo.br For instance, they can inhibit Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. scielo.br Another critical target is the tumor suppressor protein p53. scielo.br Activation of p53 can induce the expression of genes involved in cell cycle arrest (such as p21) or apoptosis, thereby preventing the proliferation of cells with damaged DNA. scielo.br Studies have shown that metabolites of benz[a]anthracene can induce DNA lesions at sequences corresponding to mutational hotspots in the human p53 tumor suppressor gene itself. nih.govnih.gov

Table 3: Key Components of the DNA Damage Response to Benzo[a]anthracene Metabolites

Component Type Function Activation Downstream Effects
ATM/ATR Sensor Kinase Detects DNA damage and initiates the DDR signal. scielo.br Recruited to sites of DNA damage (e.g., double-strand breaks, stalled replication forks). scielo.br Phosphorylates Chk1/Chk2 and p53. scielo.br
Chk1/Chk2 Transducer Kinase Amplifies and relays the damage signal. scielo.br Phosphorylated by ATM/ATR. scielo.br Phosphorylates Cdc25 to induce cell cycle arrest. scielo.br
p53 Effector Protein Transcription factor that regulates cell fate. scielo.br Stabilized and activated by phosphorylation from ATM/ATR and Chk1/Chk2. scielo.br Induces expression of genes for cell cycle arrest (p21), DNA repair, or apoptosis. scielo.br

| Cdc25 | Phosphatase | Activates CDKs to promote cell cycle progression. scielo.br | Normally active throughout the cell cycle. | Inhibited by Chk1/Chk2 phosphorylation, leading to cell cycle arrest. scielo.br |

Advanced Research Methodologies for Studying Benzo a Anthracene Diol Derivatives

Analytical Chemistry Techniques for Metabolite and Adduct Detection

A suite of powerful analytical methods is employed to separate, identify, and measure the concentration of benzo[a]anthracene diol derivatives and their subsequent adducts with biological molecules like DNA.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Metabolite Separation

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a cornerstone technique for the analysis of benzo[a]anthracene metabolites. The inherent fluorescence of the polycyclic aromatic hydrocarbon (PAH) structure allows for highly sensitive and selective detection. jasco-global.com This method is particularly effective for separating complex mixtures of metabolites, such as those produced in cellular systems or in vitro metabolic studies. nih.gov

Reverse-phase HPLC is commonly used, where a nonpolar stationary phase and a polar mobile phase are employed to separate compounds based on their hydrophobicity. nih.govresearchgate.net The fluorescence properties of different metabolites can vary, providing a basis for their specific detection. For instance, the fluorescence of adducts formed between diol epoxides and deoxyadenosine (B7792050) can be significantly stronger than those formed with deoxyguanosine, a characteristic that can be exploited for quantification. nih.gov The spectral properties of the separated compounds, when compared to known standards, can help identify the specific metabolites present. nih.gov

Key Parameters in HPLC-Fluorescence Detection:

Parameter Description Significance
Stationary Phase Typically a C18 (octadecylsilyl) column, providing a nonpolar surface for separation. Affects the retention and resolution of hydrophobic metabolites.
Mobile Phase A mixture of solvents, often acetonitrile (B52724) and water, with a gradient elution to resolve a wide range of metabolites. researchgate.net The composition and gradient profile are critical for achieving optimal separation.
Flow Rate The speed at which the mobile phase passes through the column. researchgate.net Influences analysis time and separation efficiency.
Column Temperature The temperature of the HPLC column during separation. researchgate.net Can affect retention times and peak shapes.

| Excitation/Emission Wavelengths | Specific wavelengths of light used to excite the fluorescent molecules and to detect the emitted light. jasco-global.comresearchgate.net | Maximizes sensitivity and selectivity for the target analytes. |

Mass Spectrometry (LC/MS/MS) for Structural Elucidation and Quantification of Metabolites and Adducts

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is an indispensable tool for the definitive identification and quantification of benzo[a]anthracene metabolites and their DNA adducts. researchgate.netnemc.us This technique couples the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by tandem mass spectrometry. researchgate.net LC/MS/MS can overcome some of the limitations of other methods by providing precise molecular weight and fragmentation data, which are crucial for elucidating the exact structure of metabolites and their binding sites on DNA. nih.govresearchgate.net

In a typical LC/MS/MS workflow, the sample is first separated by HPLC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. In the first stage of mass analysis (MS1), ions of a specific mass-to-charge ratio (m/z) corresponding to the target adduct are selected. These selected ions are then fragmented, and the resulting fragment ions are analyzed in the second stage (MS2). This process provides a unique fragmentation pattern that serves as a structural fingerprint for the adduct. researchgate.netnih.gov This method has proven effective in identifying adducts in various biological samples, including those formed from reactions with oligonucleotides. nih.gov

32P-Postlabeling Assay for Comprehensive DNA Adduct Profiling

The 32P-postlabeling assay is an exceptionally sensitive method for detecting a wide range of DNA adducts, even when present at very low levels (as low as one adduct in 10^10 nucleotides). nih.gov This technique is not dependent on the availability of radiolabeled parent compounds or adduct standards. The assay involves several key steps:

DNA Digestion: The DNA sample is enzymatically digested into its constituent 3'-monophosphate nucleotides. nih.gov

Adduct Enrichment: The adducted nucleotides are often enriched from the normal, unmodified nucleotides. nih.gov

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP in a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Separation and Detection: The 32P-labeled adducts are then separated using techniques like thin-layer chromatography (TLC) or HPLC and detected by their radioactive decay. nih.govnih.gov

This method allows for the creation of a comprehensive profile or "fingerprint" of the DNA adducts present in a sample, making it a powerful tool for studying the complex patterns of DNA damage caused by benzo[a]anthracene. nih.gov

Immunohistochemical Methods for Adduct Detection in Cellular Research

Immunohistochemistry (IHC) provides a means to visualize the presence and distribution of specific benzo[a]anthracene-DNA adducts within cells and tissues. This technique utilizes antibodies that specifically recognize and bind to the adducts of interest. nih.gov The process generally involves:

Tissue Preparation: The tissue sample is fixed and sectioned.

Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to the benzo[a]pyrene-diol-epoxide-DNA adduct.

Detection: A secondary antibody, which is labeled with an enzyme or a fluorescent tag and recognizes the primary antibody, is then added. The label allows for the visualization of the adducts' location within the tissue under a microscope.

IHC has been successfully used to detect benzo[a]pyrene-DNA adducts in various human tissues, demonstrating that these tissues can metabolize the parent compound and form adducts. nih.gov The presence of circulating antibodies against these adducts in human serum has also been investigated as a potential biomarker of exposure. nih.gov

Circular Dichroism Spectroscopy for Conformational Analysis of Adducts

Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational properties of DNA and how these are altered upon the formation of adducts with benzo[a]anthracene diol epoxides. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules like DNA. nih.gov The formation of a bulky adduct disrupts the regular helical structure of DNA, leading to characteristic changes in the CD spectrum. nih.gov

By analyzing these spectral changes, researchers can gain insights into the specific structural perturbations caused by the adduct, such as bending, unwinding, or changes in the local DNA conformation. This information is crucial for understanding how these adducts interfere with DNA replication and transcription, ultimately contributing to their mutagenic and carcinogenic effects. CD spectroscopy is complementary to other structural methods like NMR and X-ray crystallography and is particularly useful for studying large DNA molecules and their dynamic conformational changes. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling provide invaluable theoretical insights into the properties and reactivity of benzo[a]anthracene diol derivatives. researchgate.net Quantum mechanical calculations, such as those using density functional theory (DFT), can be used to predict the reactivity of different diol epoxides. nih.gov These calculations can help to explain why certain isomers are more carcinogenic than others. For example, computational studies support the "bay region" theory, which posits that diol epoxides with the epoxide ring located in a sterically hindered "bay region" of the molecule are particularly reactive and carcinogenic. researchgate.netnih.gov

Molecular modeling can also be used to study the structure of the carbocations that are formed from the opening of the epoxide ring. researchgate.net The stability of these carbocations is a key determinant of the reactivity of the diol epoxide and its propensity to form DNA adducts. Furthermore, these computational approaches can model the structure of the resulting DNA adducts and their interactions within the DNA double helix, providing a molecular-level understanding of the mechanisms of mutagenesis. researchgate.net

Table of Compounds

Compound Name
Acetic acid
Benzo[a]anthracene-3,4-diol
Benzo[a]anthracene
Benzo[a]pyrene (B130552)
Benzo[c]phenanthrene
7,12-dimethylbenz[a]anthracene
Dibenz[a,j]anthracene
7,14-dimethyldibenz[a,j]anthracene

Quantum Mechanical (QM) Studies on Reactivity and Stability of Reactive Intermediates

Quantum mechanical calculations are powerful theoretical tools for predicting the reactivity and stability of the metabolic intermediates of benzo[a]anthracene, particularly its diol epoxides. These epoxides are highly reactive molecules that can form covalent bonds with DNA, a critical step in initiating carcinogenesis.

The "bay region" theory is a cornerstone of understanding the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs). QM calculations have been instrumental in supporting this theory by predicting the chemical reactivity of various diol epoxides. nih.gov Studies have shown that diol epoxides where the epoxide ring forms part of a sterically hindered "bay region" are predicted to be the most reactive. nih.gov For benzo[a]anthracene, the 3,4-diol-1,2-epoxide is a bay-region diol epoxide. QM calculations predict high reactivity for this isomer, which aligns with experimental findings that the benzo[a]anthracene 3,4-dihydrodiol is metabolically activated to highly mutagenic species. nih.gov

These computational studies analyze the electronic properties and energy landscapes of the molecules. For instance, calculations on the related benzo[a]pyrene diol epoxide have shown that the geometry and electronic configuration of the epoxide ring are critical determinants of its reactivity. researchgate.net The inclination of the epoxide ring relative to the rest of the molecule can influence its interaction with biological macromolecules like DNA. researchgate.net Similar principles apply to the diol epoxides of benzo[a]anthracene, where the three-dimensional structure and electrostatic interactions across the bay region influence the stability and reactivity of different isomers. nih.gov

Table 1: Predicted Reactivity of Benzo[a]anthracene Metabolites from QM Studies

Metabolite Region Predicted Reactivity Experimental Mutagenicity
3,4-diol-1,2-epoxide Bay-region High High
Other diol epoxides Non-bay-region Lower Lower

Molecular Dynamics (MD) Simulations of Diol-Epoxide-DNA Interactions

Once a diol epoxide forms, its interaction with DNA is a key event in its mechanism of toxicity. Molecular dynamics (MD) simulations provide a computational microscope to visualize and analyze these interactions at an atomic level. These simulations model the behavior of the diol epoxide-DNA adduct within a realistic biological environment, including water molecules and ions, over time.

MD simulations can elucidate how the bulky PAH adduct distorts the DNA double helix, which can interfere with DNA replication and repair processes. researchgate.net For example, simulations of a DNA adduct from benzo[c]phenanthrene, a related PAH, have been used to explore different binding conformations within the active site of a DNA polymerase enzyme. nih.gov These models can predict which conformations are energetically favorable and how they might lead to mutations, such as by causing the polymerase to skip a base. nih.gov

The simulations track the movements and interactions of every atom, allowing researchers to assess the stability of the adduct, the extent of DNA distortion, and the specific interactions (like hydrogen bonds) between the adduct and the DNA bases. nih.govchemrxiv.org This information is crucial for understanding why some adducts are more mutagenic or repair-resistant than others.

Structure-Activity Relationship (SAR) Predictions based on Theoretical Indices

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. For benzo[a]anthracene and its derivatives, SAR helps predict their carcinogenic potential based on their molecular features. nih.gov Theoretical indices derived from quantum mechanics and other computational methods are central to modern SAR.

These indices quantify various electronic and geometric properties of the molecules. For example, the ease of forming a carbonium ion from the epoxide ring, calculated using QM methods, is a key predictor of reactivity towards DNA. nih.gov The "bay region" theory itself is a successful SAR model, linking the presence of a bay region to heightened carcinogenic activity. nih.gov

By developing SAR models, scientists can screen new or unstudied PAH derivatives for potential toxicity without extensive animal testing. These models can be refined as more experimental data becomes available, making them an increasingly powerful tool in toxicology and chemical safety assessment.

In Vitro and Ex Vivo Experimental Models for Mechanistic Studies

Cell Culture Systems (e.g., Bacterial, Mammalian Cell Lines, Primary Cultures) for Metabolic and Genotoxicity Research

In vitro cell culture systems are indispensable for studying the metabolism and genotoxicity of benzo[a]anthracene derivatives. These systems provide a controlled environment to investigate cellular responses to chemical exposure.

Bacterial Systems: The Ames test, using strains of Salmonella typhimurium, is a classic example of a bacterial system used to assess the mutagenicity of chemicals. It is often used to test the mutagenic potential of PAH metabolites. researchgate.net

Mammalian Cell Lines: A wide variety of mammalian cell lines are used to model human responses. For instance, human hepatocyte (liver) cell lines like HepG2 are used because the liver is a primary site of PAH metabolism. researchgate.netnih.gov Lung cell lines (e.g., A549) and bladder cell lines (e.g., T24) are also relevant as these are target organs for PAH-induced cancers. researchgate.netnih.gov Studies using these cells have shown that the genotoxic response to PAHs can vary significantly between cell types from different organs, highlighting differences in metabolic activation and detoxification pathways. researchgate.netnih.gov

Primary Cultures: Primary cells are isolated directly from tissues (e.g., hamster embryo cells) and can provide a model that is closer to the in vivo state. nih.gov These have been used to demonstrate how co-exposure to benzo[a]anthracene can inhibit the metabolic activation and mutagenicity of other PAHs like benzo[a]pyrene. nih.gov Mouse hippocampal neuronal cells (HT-22) have been used to investigate the neurotoxic effects of benzo[a]anthracene, showing it can induce cell death and inhibit growth. nih.gov

Table 2: Examples of Cell Culture Systems in Benzo[a]anthracene Research

Cell System Organism/Tissue of Origin Research Application Finding
S. typhimurium Bacterium Mutagenicity Bay-region diol epoxides are highly mutagenic. nih.gov
HepG2 Human Liver Metabolism, Genotoxicity Dose-dependent formation of DNA adducts. researchgate.netnih.gov
A549 Human Lung Metabolism, Genotoxicity Different metabolic profile compared to liver cells. researchgate.netnih.gov
HT-22 Mouse Brain (Hippocampus) Neurotoxicity Benz[a]anthracene reduces cell viability. nih.gov
Hamster Embryo Cells Hamster Embryo Metabolism, Mutagenicity Benz[a]anthracene inhibits benzo[a]pyrene activation. nih.gov

Recombinant Enzyme Systems for Defined Biotransformation Studies

To study the specific role of individual enzymes in the metabolism of benzo[a]anthracene, researchers use recombinant enzyme systems. This involves producing a specific enzyme, such as a particular cytochrome P450 (CYP) isoform, in a host system like bacteria or yeast. mdpi.com

This approach allows for clean, defined biotransformation studies without the interference of other enzymes present in a whole cell or microsomal preparation. For example, by expressing a specific human CYP enzyme and incubating it with benzo[a]anthracene-3,4-diol, one can determine if that enzyme is responsible for converting the diol into the reactive diol-epoxide. This is crucial for identifying the key enzymes involved in the activation pathway.

Fungal enzymes, such as manganese peroxidase expressed in yeast, have also been studied for their ability to degrade benzo[a]anthracene, demonstrating that various biological systems can transform this PAH. mdpi.comresearchgate.net Similarly, recombinant ring-hydroxylating dioxygenases (RHDs) from bacteria have been identified and characterized for their high efficiency in degrading high-molecular-weight PAHs. nih.gov

Sub-cellular Fractionation (Microsomes, Cytosols) for Enzyme Activity Assays

Sub-cellular fractionation is a technique used to isolate specific components of the cell, such as microsomes and cytosol, to study enzymatic activities.

Microsomes: These are vesicles formed from the endoplasmic reticulum and are rich in phase I metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Liver microsomes from rats or fish are commonly used to study the metabolism of benzo[a]anthracene. nih.govnih.gov These experiments can determine the rates of metabolism and identify the different metabolites formed, such as various dihydrodiols and phenols. nih.gov For example, studies with rat liver microsomes have been used to investigate whether substances like nicotine (B1678760) can induce the enzymes that metabolize benzo[a]anthracene. nih.gov

Cytosol: This is the soluble portion of the cytoplasm and contains many phase II metabolizing enzymes, such as glutathione (B108866) S-transferases (GSTs), which are involved in detoxifying reactive intermediates.

By using these fractions, researchers can conduct enzyme activity assays to measure how quickly a compound is metabolized and what products are formed, providing critical data for understanding the balance between metabolic activation and detoxification.

Controlled Animal Models for Understanding In Vivo Metabolism and Adductomics

In vivo studies using controlled animal models are indispensable for elucidating the complex metabolic pathways of benzo[a]anthracene (BaA) derivatives and the formation of DNA adducts, a process central to its carcinogenicity. These models allow researchers to investigate the biotransformation of BaA and its diol derivatives under physiological conditions, providing insights that are not achievable through in vitro experiments alone.

The metabolism of polycyclic aromatic hydrocarbons (PAHs) like BaA is a multi-step process involving a suite of enzymes. Initially, cytochrome P450 (CYP) enzymes metabolize BaA to form epoxides, which are then hydrated by epoxide hydrolase to yield dihydrodiols. These diols can be further metabolized by CYP enzymes to form highly reactive diol epoxides, which can bind to DNA to form adducts. Alternatively, phase II enzymes can conjugate the diols to facilitate their excretion. osti.gov

The advent of genetic engineering has revolutionized the study of metabolic pathways by allowing for the creation of animal models with specific genes knocked out or altered. These genetically modified models are powerful tools for dissecting the precise roles of individual enzymes in the metabolism of xenobiotics like benzo[a]anthracene diol derivatives.

While specific data on genetically modified models for "Acetic acid;benzo[a]anthracene-3,4-diol" is limited in the provided search results, the principles are well-established from research on related PAHs. For instance, the aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that regulates the expression of several genes involved in xenobiotic metabolism, including CYP1A1, CYP1A2, and CYP1B1. Studies using AHR knockout mice have demonstrated the critical role of this pathway in the toxicity of many PAHs. In the context of BaA diol derivatives, genetically modified models could be used to investigate the following:

The specific CYP isozymes responsible for the epoxidation of BaA-3,4-diol to the corresponding diol epoxide. This could be achieved by exposing knockout mice for candidate CYPs (e.g., Cyp1a1(-/-), Cyp1b1(-/-)) to BaA-3,4-diol and measuring the formation of specific metabolites and DNA adducts.

The role of phase II enzymes in the detoxification of BaA-3,4-diol. Knockout models for enzymes like UDP-glucuronosyltransferases (UGTs) or glutathione S-transferases (GSTs) could reveal their importance in conjugating and eliminating the diol, thereby preventing its further activation.

The table below illustrates a hypothetical experimental design using genetically modified animal models to study the role of CYP1B1 in the metabolism of a benzo[a]anthracene diol.

Animal ModelGenotypeExperimental GoalExpected Outcome if CYP1B1 is a Key Activating Enzyme
Wild-Type MouseCyp1b1(+/+)Establish baseline metabolism and adduct formation.Formation of diol epoxide metabolites and DNA adducts upon exposure to the benzo[a]anthracene diol.
Knockout MouseCyp1b1(-/-)Determine the contribution of CYP1B1 to metabolic activation.Significantly reduced levels of diol epoxide metabolites and DNA adducts compared to wild-type mice.

Targeted exposure studies in experimental animals are designed to provide detailed mechanistic insights into the processes of metabolic activation and DNA adduct formation. These studies often involve administering a specific compound, such as a benzo[a]anthracene diol derivative, to the animal and then analyzing various tissues for metabolites and DNA adducts.

Tumorigenicity assays in mice are a classic example of targeted exposure studies. For instance, research on dibenz[a,j]anthracene, a related PAH, confirmed that its 3,4-dihydrodiol metabolite is a potent carcinogen on mouse skin. nih.gov The subsequent conversion of this diol to a bay region diol epoxide was shown to exhibit even higher tumorigenicity, supporting the hypothesis that diol epoxides are the ultimate carcinogenic metabolites. nih.gov

These studies provide a direct link between exposure to a specific chemical, its metabolic activation, and a biological outcome, such as tumor formation. nih.gov By analyzing the types and levels of DNA adducts formed in target tissues, researchers can gain a deeper understanding of the mechanisms of carcinogenesis. For example, the identification of specific adducts at particular DNA bases can provide clues about the mutational signatures associated with exposure to the compound.

The table below presents a summary of findings from a hypothetical targeted exposure study investigating the tumorigenicity of a benzo[a]anthracene diol and its corresponding diol epoxide in a mouse skin model.

Compound AdministeredObserved TumorigenicityMechanistic Implication
Benzo[a]anthracene (Parent Compound)Weakly tumorigenicRequires metabolic activation to exert its carcinogenic effect.
Benzo[a]anthracene-3,4-diolModerately tumorigenicConfirms the role of the diol as a proximate carcinogen.
Benzo[a]anthracene-3,4-diol-1,2-epoxideHighly tumorigenicIdentifies the diol epoxide as the ultimate carcinogenic metabolite.

Through the combined use of controlled animal models, including genetically modified lines, and targeted exposure studies, scientists can systematically unravel the complex in vivo processes that govern the toxicity of benzo[a]anthracene diol derivatives. This knowledge is fundamental for assessing the potential risks these compounds pose to human health and for developing strategies for prevention and mitigation.

Structure Reactivity Relationships and Derivative Design in Chemical Biology Research

Impact of Substituents (e.g., Alkyl, Halogen) on Benzo[a]anthracene Reactivity in Research Models

The reactivity and carcinogenic potential of benzo[a]anthracene (BaA) are significantly altered by the presence of substituents on its aromatic ring system. The position and nature of these substituents dictate the metabolic fate of the molecule, influencing the formation of ultimate carcinogenic metabolites.

Halogen substituents also modify the electronic properties of the PAH ring, which in turn affects the susceptibility of different positions to enzymatic attack by cytochrome P450 (CYP) enzymes. This can lead to altered metabolite profiles and different biological activities compared to the parent compound.

The acetic acid group in "Acetic acid;benzo[a]anthracene-3,4-diol" functions as a unique type of substituent. Unlike a permanent alkyl or halogen group, the acetate (B1210297) moieties are designed to be temporary. They act as protecting groups that are cleaved off inside the cell, releasing the benzo[a]anthracene-3,4-diol. This strategy allows researchers to bypass the initial metabolic steps and introduce a specific, key metabolite directly into a biological system to study its subsequent transformations and effects.

Stereochemical Influences on Metabolic Pathways and DNA Adduct Formation Efficacy

The metabolic activation of benzo[a]anthracene to its ultimate carcinogenic form is a highly stereoselective process. The key pathway involves oxidation by cytochrome P450 enzymes to form an epoxide, followed by hydrolysis by epoxide hydrolase to yield a dihydrodiol. A second epoxidation of this diol creates a diol epoxide, a highly reactive species that readily forms adducts with DNA. researchgate.net

The spatial arrangement of the hydroxyl groups in the dihydrodiol intermediate is critical. For many PAHs, it is the anti-diol epoxide stereoisomer that exhibits the highest carcinogenicity. Specifically, the (+)-anti-diol epoxide is often the most tumorigenic enantiomer. This stereoisomer aligns favorably within the active sites of DNA polymerases and can form covalent bonds with nucleophilic sites on DNA bases, particularly guanine. researchgate.net

The efficacy of DNA adduct formation is therefore profoundly dependent on the stereochemistry of the diol epoxide precursor. Different CYP isozymes can produce different ratios of stereoisomeric diols, leading to varying levels of carcinogenicity. For example, in studies with the related compound benzo[a]pyrene (B130552), pretreatment of cells can induce specific P450 isozymes, leading to an increased proportion of the highly mutagenic (+)-anti-BaPDE-dG adduct. nih.govcapes.gov.br This highlights that the cellular environment and the specific enzymes present dictate which metabolic pathways and stereochemical outcomes predominate.

The use of a specific stereoisomer of this compound in research is a direct consequence of this principle. By synthesizing the acetate ester from a single, known stereoisomer of benzo[a]anthracene-3,4-diol, researchers can investigate the precise downstream effects of that specific isomer without the confounding presence of others.

Research Utility of Ester Derivatives (e.g., Acetic Acid Esters of Benzo[a]anthracene-3,4-diol)

Ester derivatives of PAH dihydrodiols, such as this compound (benzo[a]anthracene-3,4-diol diacetate), are invaluable tools in mechanistic studies. They are not typically the end-goal of the research but rather a means to probe specific biological processes with greater precision.

Modulation of Experimental Delivery and Cellular Uptake in In Vitro Systems

PAH dihydrodiols themselves can be polar molecules with limited ability to passively diffuse across cell membranes. Esterification with acetic acid increases the lipophilicity of the molecule. This enhanced lipid solubility facilitates more efficient passage across the cell membrane into the cytoplasm in in vitro cell culture experiments. Once inside the cell, the ester groups can be removed, unmasking the parent dihydrodiol. This "prodrug" or "pro-probe" strategy allows researchers to effectively deliver a specific metabolite to its site of action, bypassing the often complex and rate-limiting initial steps of PAH metabolism.

Use as Probes for Specific Enzymatic Hydrolysis in Research

Once inside the cell, the acetate groups of this compound are removed by intracellular esterase enzymes. The rate and extent of this hydrolysis can be studied to understand the activity of these enzymes in different cell types or under various experimental conditions. Therefore, the compound can serve as a substrate probe to measure the activity of nonspecific carboxylesterases, which are part of the cellular machinery for detoxifying xenobiotics. The release of the fluorescent benzo[a]anthracene-3,4-diol upon hydrolysis can provide a convenient method for monitoring this enzymatic activity in real-time. researchgate.net

Influence on Metabolic Fate in Controlled Experimental Designs

By using this compound, researchers can exert significant control over the metabolic pathway being studied. The parent compound, benzo[a]anthracene, can be metabolized at multiple sites, leading to a complex mixture of products. Introducing the 3,4-diol directly into the system focuses the subsequent metabolic events specifically on the "bay-region" activation pathway. epa.gov This allows for a much clearer, unambiguous investigation of the enzymes that catalyze the second epoxidation step (forming the diol epoxide) and the subsequent DNA adduction and repair processes. It effectively isolates one part of a complex metabolic network for detailed study.

Rational Design of Modified Benzo[a]anthracene Analogs for Mechanistic Probing

The synthesis and application of this compound is a prime example of the rational design of chemical probes to investigate biological mechanisms. The design process is guided by a deep understanding of PAH metabolism and carcinogenesis.

The core challenge in studying PAH carcinogenesis is that the parent compounds are often inert; they require metabolic activation to exert their effects. researchgate.net However, this activation involves a multi-step enzymatic pathway with numerous branch points and competing detoxification reactions. nih.gov This complexity makes it difficult to study the effects of a single, specific ultimate carcinogen.

The rational design of a probe like this compound addresses this challenge directly:

Identify a Key Intermediate: Research identified the benzo[a]anthracene-3,4-diol as the critical precursor to the ultimate carcinogenic diol epoxide. nih.gov

Overcome Delivery Barriers: The natural diol is polar. The solution was to mask the polar hydroxyl groups with nonpolar acetate groups, creating a more lipophilic molecule for better cell penetration.

Ensure Targeted Release: The acetate esters are designed to be labile, serving as substrates for common intracellular esterases, ensuring the release of the active diol inside the cell.

Enable Specificity: By synthesizing the probe from a single, defined stereoisomer of the diol, researchers can probe the highly stereospecific nature of downstream metabolic activation and DNA binding.

This strategy of creating "pro-probes" allows for the deconstruction of complex biological pathways, enabling a focused examination of individual steps, such as the activity of specific cytochrome P450 isozymes or the cellular response to a particular DNA adduct.

Q & A

Q. What are the primary enzymatic pathways involved in the metabolism of benzo[a]anthracene-3,4-diol, and how do they influence its carcinogenicity?

  • Answer: Benzo[a]anthracene-3,4-diol is metabolized by aldo-keto reductases (AKRs) such as AKR1A1, AKR1B1, and AKR1B10, which oxidize PAH trans-dihydrodiols to reactive o-quinones. These quinones generate reactive oxygen species (ROS) and form DNA adducts, contributing to carcinogenicity . The stereospecificity of AKR1B10, for example, favors (-)-R,R and (+)-S,S enantiomers of benzo[a]anthracene-3,4-diol, impacting metabolic efficiency and toxicity .

Q. How are experimental models designed to assess the tumor-initiating potential of benzo[a]anthracene-3,4-diol?

  • Answer: Studies typically use female CD-1 or Sencar mice treated with a single dermal application of benzo[a]anthracene-3,4-diol (e.g., 400–800 nmol) followed by tumor promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA). Tumor incidence and multiplicity are measured over 20–26 weeks, with statistical comparisons to TPA-only controls . This model replicates human dermal exposure to PAHs and quantifies carcinogenic potency.

Q. What role does stereochemistry play in the biological activity of benzo[a]anthracene-3,4-diol metabolites?

  • Answer: CYP enzymes and epoxide hydrolase produce stereoisomers (e.g., 3R,4R-diol vs. 3S,4S-diol), which are further oxidized to syn- or anti-diol epoxides. Anti-diol epoxides (e.g., anti-benzo[a]anthracene-3,4-diol-1,2-oxide) exhibit higher tumorigenic activity due to their stability and DNA-binding efficiency compared to syn-isomers . Stereochemical specificity is critical for designing inhibitors or detoxification strategies.

Advanced Research Questions

Q. How do DNA adducts formed by benzo[a]anthracene-3,4-diol derivatives influence mutagenesis, and what analytical methods are used to characterize them?

  • Answer: Anti-diol epoxides form stable adducts with deoxyguanosine and deoxyadenosine, detected via 32^{32}P-postlabeling or LC-MS/MS. For example, (+)-anti-trans-dibenz[a,j]anthracene-3,4-diol-1,2-oxide–deoxyguanosine is a major adduct linked to G→T transversions . Isotope dilution mass spectrometry (IDMS) improves quantification accuracy in complex biological matrices .

Q. What is the enzymatic efficiency (Vmax/Km) of human AKRs in oxidizing benzo[a]anthracene-3,4-diol, and how does this compare to other PAH diols?

  • Answer: AKR1B10 shows a Vmax/Km of 2.70 for benzo[a]anthracene-3,4-diol, lower than benzo[a]pyrene-7,8-diol (12.8) but higher than fjord-region diols like benzo[g]chrysene-11,12-diol (0.38) . Methylation (e.g., 7,12-dimethyl derivatives) increases catalytic efficiency by 30-fold in AKR1C isoforms, highlighting structure-activity relationships .

Q. How do conflicting results in diol epoxide carcinogenicity studies arise, and what factors resolve these discrepancies?

  • Answer: Contradictions stem from differences in enantiomer purity, metabolic detoxification pathways (e.g., GST-mediated conjugation), and tissue-specific expression of epoxide hydrolases. For example, benzo[a]anthracene diol epoxides are less carcinogenic in liver due to high GST activity, whereas lung tissue exhibits higher susceptibility .

Q. What methodologies are used to study the role of AKR1C isoforms in metabolic activation of benzo[a]anthracene-3,4-diol in human lung cells?

  • Answer: A549 lung carcinoma cells overexpressing AKR1C1–AKR1C4 are treated with 7,12-dimethylbenz[a]anthracene-3,4-diol. LC/MS identifies thioether conjugates of the resulting o-quinones, confirming redox cycling and DNA damage. siRNA knockdown of AKR1C3 reduces oxidative DNA damage, validating its role in PAH activation .

Methodological Considerations

  • Enzyme Kinetics: Use purified recombinant AKRs and racemic substrates to measure Vmax/Km under controlled pH (e.g., pH 6.0 for AKR1B10) .
  • DNA Adduct Detection: Combine 32^{32}P-postlabeling with HPLC purification to resolve polar vs. non-polar adducts in epidermal DNA .
  • In Vivo Models: Optimize dosing intervals (e.g., 7-day latency post-diol application) to mimic chronic exposure and avoid acute toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.